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4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Catalog No.
S6757694
CAS No.
2523217-06-1
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triaz...

CAS Number

2523217-06-1

Product Name

4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole

IUPAC Name

4-cyclopropyl-1-(cyclopropylmethyl)triazole

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-7(1)5-12-6-9(10-11-12)8-3-4-8/h6-8H,1-5H2

InChI Key

CUECARLCHHAAGQ-UHFFFAOYSA-N

SMILES

C1CC1CN2C=C(N=N2)C3CC3

Canonical SMILES

C1CC1CN2C=C(N=N2)C3CC3

4-Cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a chemical compound characterized by its unique structure, which includes a triazole ring and cyclopropyl groups. The molecular formula for this compound is C8H12N4C_8H_{12}N_4, and it features a triazole ring that is substituted with cyclopropylmethyl groups. This compound is part of a broader class of triazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be explored through various synthetic pathways. Notably, triazoles can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the ring. They can also participate in cycloaddition reactions, particularly with alkynes and alkenes, leading to the formation of more complex structures. Additionally, the cyclopropyl groups can engage in ring-opening reactions under certain conditions, which may allow for further functionalization of the compound.

Triazole derivatives have been widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, compounds containing triazole rings are known to inhibit the growth of various pathogens by interfering with their metabolic pathways. The unique structure of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole may enhance its efficacy against specific targets due to the steric effects introduced by the cyclopropyl groups. Research indicates that triazoles can act as enzyme inhibitors or receptor modulators, making them valuable in drug development.

The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves several key steps:

  • Formation of Triazole Ring: The initial step often includes the reaction of an azide with an alkyne (in this case, cyclopropylmethyl derivatives) through a click chemistry approach.
  • Cyclization: The cyclization process may involve heating or using catalysts to promote the formation of the triazole ring.
  • Purification: After synthesis, the product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

4-Cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting fungal infections and possibly other diseases.
  • Agriculture: Triazoles are often used as fungicides; thus, this compound could be explored for agricultural applications.
  • Material Science: Its unique properties may also allow for use in developing new materials with specific functionalities.

Studies on the interactions of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Studies: Testing its efficacy against various cell lines to determine cytotoxicity and selectivity.
  • In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic potential.

Several compounds share structural similarities with 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Cyclopropyl-4H-1,2,4-triazoleTriazoleContains sulfur in its structure; used as fungicide
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazoleTriazoleAminomethyl group enhances biological activity
4-Methoxy-α-toluenethiolThioetherDifferent functional group; used in organic synthesis
4-Cyclopropyl-3-thiolThioetherContains thiol group; potential antioxidant properties

The uniqueness of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole lies in its dual cyclopropyl substitution which may enhance its biological activity and selectivity compared to other triazoles.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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